1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
Overview
Description
1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol is a chemical compound belonging to the piperidine family. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a hydroxyethyl group and four methyl groups. It is known for its stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular components, potentially influencing cellular functions .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been studied, providing some insight into potential adme properties .
Result of Action
Similar compounds have been shown to induce various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol. Factors such as temperature, pH, and presence of other chemicals can potentially affect its activity .
Biochemical Analysis
Biochemical Properties
1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol is involved in the enzymatic degradation of polyethylene terephthalate (PET), a common plastic material . It is a product of the hydrolysis of PET, catalyzed by enzymes such as PET hydrolase . This compound interacts with enzymes like carboxylesterase, which has a broad range of substrate specificities .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes involved in PET degradation. For instance, it is a substrate for the enzyme carboxylesterase, which catalyzes its degradation .
Metabolic Pathways
This compound is involved in the metabolic pathway of PET degradation . It interacts with enzymes like carboxylesterase in this process
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves the reaction of 2,2,6,6-tetramethylpiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:
Reaction Setup: The reaction is conducted in a suitable solvent, such as methanol or ethanol, under an inert atmosphere to prevent oxidation.
Addition of Ethylene Oxide: Ethylene oxide is slowly added to the reaction mixture while maintaining a low temperature to control the reaction rate.
Reaction Completion: The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored using techniques like thin-layer chromatography (TLC).
Purification: The product is purified using standard techniques such as distillation or recrystallization to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reaction: The reactants are continuously fed into a flow reactor where the reaction takes place under optimized conditions.
In-line Monitoring: The reaction progress is monitored in real-time using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Product Isolation: The product is continuously extracted and purified using automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, esters.
Scientific Research Applications
1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in radical polymerization reactions and as a precursor for the synthesis of other piperidine derivatives.
Biology: Employed in the study of enzyme mechanisms and as a model compound for understanding the behavior of piperidine-based drugs.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its stabilizing properties.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidine: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
1-(2-Hydroxyethyl)piperidine: Lacks the additional methyl groups, affecting its stability and reactivity.
2,2,6,6-Tetramethylpiperidin-4-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the hydroxyethyl group and the tetramethyl-substituted piperidine ring, providing a balance of stability and reactivity that is valuable in various applications.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-10(2)7-9(14)8-11(3,4)12(10)5-6-13/h9,13-14H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEYNUVPFMIUOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CCO)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068795 | |
Record name | 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52722-86-8 | |
Record name | 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52722-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052722868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperidineethanol, 4-hydroxy-2,2,6,6-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-HYDROXYETHYL)-2,2,6,6-TETRAMETHYL-4-HYDROXYPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/800861N5IX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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